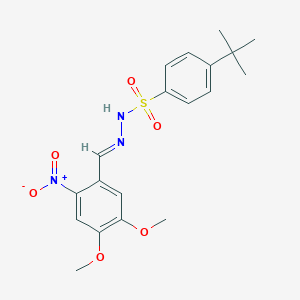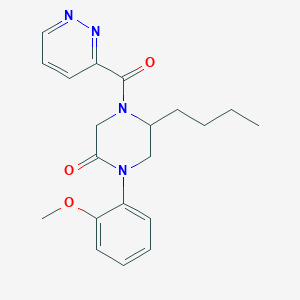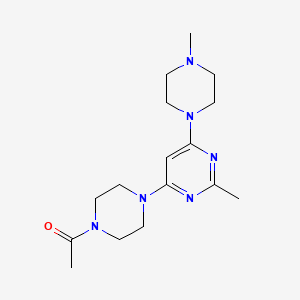![molecular formula C18H20FN5O B5513159 3-(4-fluorophenyl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513159.png)
3-(4-fluorophenyl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazole derivatives involves specific routes that highlight the complexity and precision required in creating such compounds. A study by McLaughlin et al. (2016) describes the synthesis of a compound with a similar pyrazole core, emphasizing the importance of correct identification and the potential for mislabeling in research chemicals. Their synthesis process and analytical characterization shed light on general methods applicable to the synthesis of our compound of interest (McLaughlin et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been thoroughly analyzed using various techniques, including crystal structure analysis. For instance, Jasinski et al. (2012) have provided detailed crystal structure data for pyrazoline derivatives, which can offer insights into the molecular structure of our compound. Their work includes N–H…O hydrogen bonds and weak intermolecular interactions, critical for understanding the molecular conformation (Jasinski et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives can be complex, involving various intermediates and by-products. The synthesis process described by McLaughlin et al. (2016) includes the formation of specific chlorine-containing by-products, which underscores the intricate chemical reactions these compounds undergo. Such information is crucial for understanding the chemical behavior and reactivity of our compound (McLaughlin et al., 2016).
Physical Properties Analysis
Research on similar compounds can provide insights into the physical properties of our compound of interest. The physical stability, melting points, and solubility are among the critical physical properties that can be inferred from existing studies on pyrazole derivatives. For example, the thermal stability and crystal packing information provided by Kumara et al. (2018) for a novel pyrazole derivative could be relevant for assessing the physical properties of our compound (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability under various conditions, and interaction with different substances, are pivotal for understanding the compound's applications and safety. Studies on pyrazole derivatives, like the one conducted by McLaughlin et al. (2016), provide a foundation for predicting the chemical properties of our compound, including its potential interactions and stability profiles (McLaughlin et al., 2016).
科学的研究の応用
Synthesis and Characterization
The chemical compound , due to its structural complexity, has been a subject of various synthesis and characterization studies, focusing on its unique properties and potential applications in scientific research. A key study highlighted the synthesis and analytical characterization of this compound, noting its bioisosteric replacement of an indazole ring frequently associated with synthetic cannabinoids. This replacement by a pyrazole ring system introduces a new avenue for pharmacological exploration, despite the compound initially being mislabeled by vendors. Its comprehensive characterization included chromatographic, spectroscopic, and crystal structure analysis, laying the groundwork for future pharmacological studies (McLaughlin et al., 2016).
Cytotoxicity and Anticancer Potential
Research into pyrazole derivatives has shown promising in vitro cytotoxic activity against various cancer cell lines. For instance, compounds structurally similar to the one have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). This suggests a potential application of the compound in cancer research, where its effects on tumor growth and cell viability could be further explored.
Molecular Docking and Drug Discovery
The compound's unique structural features make it an interesting candidate for drug discovery efforts, especially in designing novel ligands for receptor targets. Studies involving similar compounds have utilized molecular docking to predict interactions with biological targets, providing insights into potential therapeutic applications (Thangarasu, Manikandan, & Thamaraiselvi, 2019). This approach could be applied to the compound to identify new biological activities and interactions, underscoring its value in medicinal chemistry research.
Analytical Studies and Metabolism
Further analytical studies have focused on the metabolism and thermal stability of similar compounds, which are critical for understanding their pharmacokinetics and potential toxicological profiles. These studies provide a foundation for future research into the compound's safety and efficacy as a therapeutic agent (Franz et al., 2017).
作用機序
Safety and Hazards
将来の方向性
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
特性
IUPAC Name |
3-(4-fluorophenyl)-N-methyl-N-[(3-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O/c1-3-4-14-9-15(21-20-14)11-24(2)18(25)17-10-16(22-23-17)12-5-7-13(19)8-6-12/h5-10H,3-4,11H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCJSEWIFUSMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=C1)CN(C)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 4-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5513094.png)


![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5513104.png)



![8-[(3-methylpyridin-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5513140.png)

![3,3-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5513154.png)
![7-allyl-6-(3-chlorophenyl)-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5513160.png)